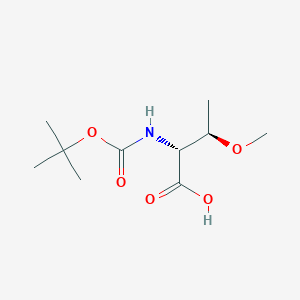
Boc-allo-O-methyl-D-Thr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-allo-O-methyl-D-Thr, also known as tert-butyloxycarbonyl-allo-O-methyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected amino acid. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, while the O-methyl group protects the hydroxyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-allo-O-methyl-D-Thr typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The hydroxyl group is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection and methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
化学反応の分析
Types of Reactions
Boc-allo-O-methyl-D-Thr undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The O-methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protecting groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Free amino acid (allo-O-methyl-D-threonine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.
科学的研究の応用
Boc-allo-O-methyl-D-Thr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Boc-allo-O-methyl-D-Thr primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins. The O-methyl group protects the hydroxyl group, preventing side reactions and ensuring the integrity of the peptide chain.
類似化合物との比較
Boc-allo-O-methyl-D-Thr can be compared with other protected amino acids such as:
Boc-D-Thr: Similar in structure but lacks the O-methyl group, making it less protected.
Fmoc-allo-O-methyl-D-Thr: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group, offering different deprotection conditions.
Cbz-allo-O-methyl-D-Thr: Uses the carbobenzoxy (Cbz) group for protection, which requires different deprotection reagents.
The uniqueness of this compound lies in its dual protection, which provides stability during peptide synthesis and allows for selective deprotection under mild conditions.
特性
CAS番号 |
544480-17-3 |
|---|---|
分子式 |
C10H19NO5 |
分子量 |
233.26 g/mol |
IUPAC名 |
(2R,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |
InChIキー |
VWSUOKFUIPMDDX-RNFRBKRXSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


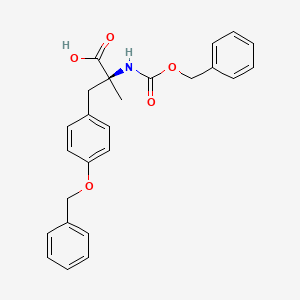
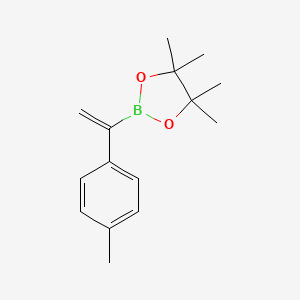
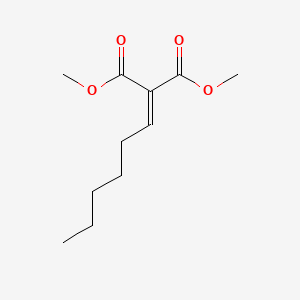
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
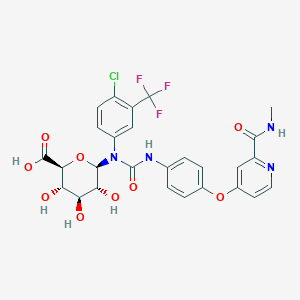
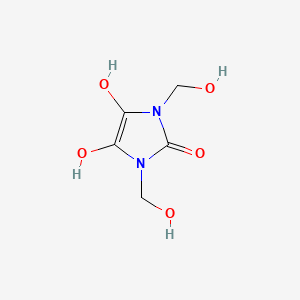
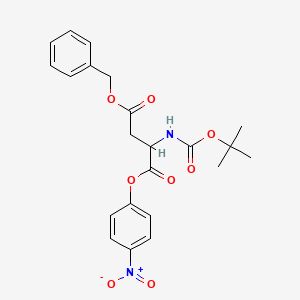

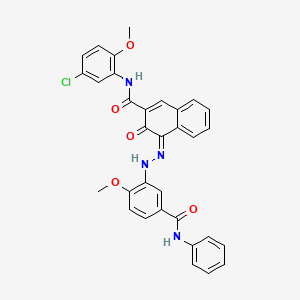
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
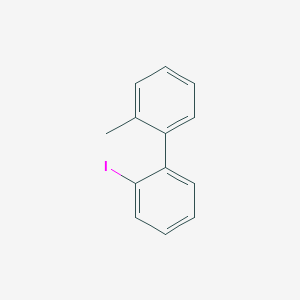
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)

![disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate](/img/structure/B13402046.png)
